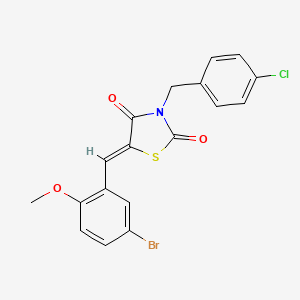
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act as a PPARγ agonist, which regulates glucose and lipid metabolism. 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animal models. It has also been shown to reduce inflammation and oxidative stress in various cell lines. Additionally, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments, including its high purity and yield, as well as its ability to exhibit multiple biological activities. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.
Future Directions
There are several potential future directions for the research on 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, the development of new synthetic methods for 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione and its derivatives could lead to more potent and effective compounds. Further investigation into the antifungal activity of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione could also lead to its use as a treatment for fungal infections. Overall, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione shows great promise as a therapeutic agent, and further research in this area is warranted.
In conclusion, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various studies. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has been found to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Although there are some limitations for laboratory experiments, 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has several potential future directions for research, including the development of new synthetic methods and the investigation of its antifungal activity.
Scientific Research Applications
5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have investigated the potential use of 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent in the treatment of these diseases. 5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione has also shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO3S/c1-24-15-7-4-13(19)8-12(15)9-16-17(22)21(18(23)25-16)10-11-2-5-14(20)6-3-11/h2-9H,10H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHVFHHVOTZIE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



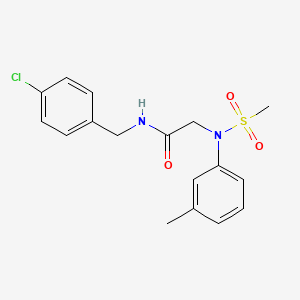
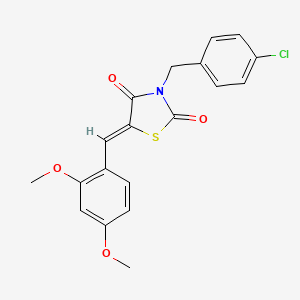
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B3678329.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3678339.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678344.png)
![N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678349.png)
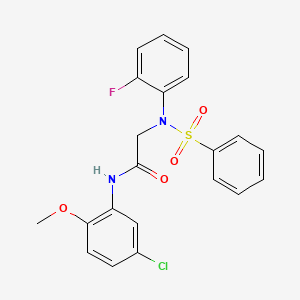
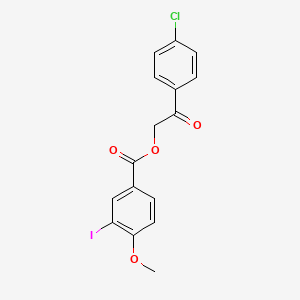
![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678361.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678370.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678375.png)
![2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678387.png)
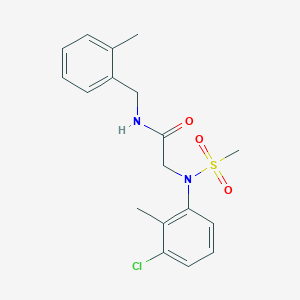
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678402.png)